Befunolol

Catalog No.
S520701
CAS No.
39552-01-7
M.F
C16H21NO4
M. Wt
291.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Befunolol

CAS Number

39552-01-7

Product Name

Befunolol

IUPAC Name

1-[7-[2-hydroxy-3-(propan-2-ylamino)propoxy]-1-benzofuran-2-yl]ethanone

Molecular Formula

C16H21NO4

Molecular Weight

291.34 g/mol

InChI

InChI=1S/C16H21NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10,13,17,19H,8-9H2,1-3H3

InChI Key

ZPQPDBIHYCBNIG-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

solubility

Soluble in DMSO

Synonyms

2-acetyl-7-(2-hydroxy-3-isopropylamino)propoxybenzofuran, befunolol, befunolol hydrochloride, Bentos, BFE 60, Glauconex

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(=O)C)O

The exact mass of the compound Befunolol is 291.1471 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Amino Alcohols - Propanolamines - Supplementary Records. It belongs to the ontological category of benzofurans in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Befunolol is a non-selective beta-adrenergic receptor antagonist used topically for the management of open-angle glaucoma and ocular hypertension. Its primary mechanism involves reducing intraocular pressure (IOP) by decreasing the production of aqueous humor. Unlike many beta-blockers such as Timolol, a key procurement differentiator for Befunolol is its intrinsic sympathomimetic activity (ISA), classifying it as a partial agonist. This property is central to its distinct clinical and side-effect profile, making it a non-interchangeable option in a crowded therapeutic class.

While multiple topical beta-blockers are available for glaucoma, they are not therapeutically equivalent or interchangeable from a procurement and clinical standpoint. Critical differences in receptor selectivity (e.g., non-selective vs. beta-1 selective Betaxolol) and intrinsic sympathomimetic activity (ISA) lead to significant variations in systemic side-effect profiles, particularly cardiovascular and respiratory effects. Befunolol's partial agonist activity, a property it shares with Carteolol but not with pure antagonists like Timolol or Levobunolol, can result in a meaningfully different impact on patient heart rate and blood pressure, making compound-specific selection essential for patient safety and tolerability.

Reduced Impact on Cardiovascular Parameters Compared to Timolol and Betaxolol

In a double-blind, cross-over study involving 15 glaucoma patients, topically administered Befunolol was shown to have no statistically significant effect on heart rate or blood pressure after eight days of therapy. In the same head-to-head comparison, the class-standard comparator Timolol induced a significant decrease in minimum heart rate (-4.2 bpm, p<0.001) and standing diastolic blood pressure (-8.0 mmHg, p<0.05). The beta-1 selective agent Betaxolol also significantly decreased systolic and diastolic blood pressure. Befunolol was the only agent in the trial that did not produce a significant alteration in these key cardiovascular parameters.

Evidence DimensionChange in Minimum Heart Rate & Blood Pressure
Target Compound DataNo significant alteration from baseline in heart rate or blood pressure.
Comparator Or BaselineTimolol: -4.2 bpm in min. heart rate; -8.0 mmHg in standing diastolic BP. Betaxolol: Significant decrease in systolic and diastolic BP.
Quantified DifferenceBefunolol demonstrated cardiovascular parameter stability, unlike the significant decreases caused by Timolol and Betaxolol.
ConditionsDouble-blind, cross-over study in 15 glaucoma patients over 8 days of topical therapy.

For formulators and clinicians selecting a beta-blocker, this evidence positions Befunolol as a preferable option for patients where systemic cardiovascular side effects, such as bradycardia or hypotension, are a primary concern.

Distinct Pharmacological Profile: Partial Agonist with Intrinsic Sympathomimetic Activity (ISA)

Befunolol's differentiated safety profile is directly linked to its distinct receptor interaction mechanism. Unlike pure antagonists such as Timolol, Befunolol is a partial agonist with demonstrated intrinsic sympathomimetic activities (intrinsic activities of 0.22-0.28 in guinea pig isolated organ studies). This means that while it blocks the beta-adrenoceptor from full agonists like adrenaline, it also provides a low level of receptor stimulation. This mechanism is understood to mitigate some of the pronounced side effects seen with pure antagonists, such as significant reduction in resting heart rate (bradycardia).

Evidence DimensionReceptor Activity Mechanism
Target Compound DataPartial agonist with intrinsic sympathomimetic activity (ISA).
Comparator Or BaselineTimolol & Levobunolol: Pure antagonists, devoid of ISA. Carteolol: Also possesses ISA.
Quantified DifferenceQualitative but fundamental mechanistic difference from the most common non-selective beta-blockers.
ConditionsIn-vitro pharmacological studies on isolated guinea pig organs.

This mechanistic difference is a key rationale for procurement, explaining *why* Befunolol can offer a better-tolerated alternative to Timolol for certain patient populations, justifying its selection on a pharmacological basis beyond simple IOP reduction.

Maintained Intraocular Pressure Control Without Short-Term Tachyphylaxis

Effective and sustained IOP reduction is the primary performance requirement for any glaucoma therapeutic. In an open case study of Befunolol 0.25% and 0.5% solutions, good reduction of intraocular pressure was achieved and, critically, there was no diminution of this effect over the 3-month study period. This suggests resistance to the short-term 'escape' or tachyphylaxis that can compromise the long-term utility of some beta-blockers. While not a direct comparison, this contrasts with long-term studies of other beta-blockers where a significant percentage of patients require additional medication over time to maintain IOP control.

Evidence DimensionSustained IOP-Lowering Effect
Target Compound DataNo diminution of effect on IOP during a 3-month study.
Comparator Or BaselineGeneral concern for tachyphylaxis in the beta-blocker class; a 7-year study showed only 43% of eyes started on Timolol remained on that monotherapy.
Quantified DifferenceDemonstrated stability of effect over a 3-month period.
ConditionsOpen case study in Europe.

This evidence supports the selection of Befunolol for applications requiring reliable, long-term IOP control, suggesting a lower risk of needing adjunctive therapies due to diminishing efficacy over time, which impacts both treatment cost and complexity.

First-Line Glaucoma Therapy in Patients with Cardiovascular Comorbidities

Based on direct clinical evidence, Befunolol is a highly suitable candidate for treating glaucoma in patients with pre-existing cardiovascular concerns or those sensitive to the bradycardic effects of other beta-blockers. Its demonstrated lack of significant impact on heart rate and blood pressure, compared to Timolol and Betaxolol, provides a critical safety margin.

Long-Term Monotherapy for Open-Angle Glaucoma

For research or clinical protocols aiming for sustained, long-term management of IOP with a single agent, Befunolol is a strong choice. Evidence of stable IOP reduction without short-term tachyphylaxis suggests it may offer more consistent performance over time than agents prone to diminished effects.

Development of Ophthalmic Formulations with Improved Systemic Safety Profiles

In the context of pharmaceutical R&D and formulation, Befunolol serves as an ideal active pharmaceutical ingredient (API) for developing next-generation ophthalmic solutions. Its intrinsic sympathomimetic activity provides a pharmacological basis for creating a product with a superior systemic safety profile, a key differentiator in the competitive glaucoma market.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

291.14705815 g/mol

Monoisotopic Mass

291.14705815 g/mol

Heavy Atom Count

21

Appearance

Solid powder

Melting Point

115

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

418546MT3A

Related CAS

39543-79-8 (hydrochloride)

Drug Indication

Used in the management of open angle glaucoma. PMID: 12480285.

MeSH Pharmacological Classification

Adrenergic beta-Antagonists

ATC Code

S - Sensory organs
S01 - Ophthalmologicals
S01E - Antiglaucoma preparations and miotics
S01ED - Beta blocking agents
S01ED06 - Befunolol

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRB [HSA:153 154 155] [KO:K04141 K04142 K04143]

Other CAS

39552-01-7

Wikipedia

Befunolol

Dates

Last modified: 08-15-2023
1: Koike K, Horinouchi T, Takayanagi I. Comparison of interactions of R(+)- and S(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in the microsomal fractions from guinea-pig ciliary body, right atria and trachea. Gen Pharmacol. 1994 Nov;25(7):1477-81. PubMed PMID: 7896063.
2: Maruyama Y, Tanonaka K, Niwa T, Takeo S. Beneficial effects of befunolol on post-hypoxic recovery of cardiac contractility and myocardial metabolism. Arzneimittelforschung. 1992 Dec;42(12):1423-9. PubMed PMID: 1363193.
3: Fusco R, Greco GM, Del Prete A, Caccavale A, Nieto G, Sabbatino S, Santilli F. Long-term effects of befunolol on the corneal endothelium and the consensual ophthalmotonic reaction. Clin Ther. 1992 Nov-Dec;14(6):785-90. PubMed PMID: 1363082.
4: Maruyama Y, Awaji T, Inoue M, Takeo S. Protective effects of befunolol on hypoxic respiration-induced alterations in myocardial energy metabolism of rats. Arzneimittelforschung. 1991 Oct;41(10):1022-6. PubMed PMID: 1799378.
5: Takayanagi I, Hagiwara H, Koike K, Hosokawa T, Kasuya Y. Effects of the R(+)- and S(-)-isomers of beta-adrenoceptor blockers with intrinsic sympathomimetic activity, befunolol and carteolol, on rabbit intraocular pressure. Can J Physiol Pharmacol. 1991 Aug;69(8):1243-5. PubMed PMID: 1685941.
6: Koike K, Hagiwara H, Takayanagi I. Comparison of interactions of R-(+)- and S-(-)-isomers of beta-adrenergic partial agonists, befunolol and carteolol, with high affinity site of beta-adrenoceptors in isolated rabbit ciliary body and guinea-pig taenia caeci. Can J Physiol Pharmacol. 1991 Jul;69(7):951-7. PubMed PMID: 1683268.
7: Maruyama Y, Awaji T, Inoue M, Takeo S. Metabolic profile of beta-adrenoceptor-blocking action of befunolol. Arch Int Pharmacodyn Ther. 1991 May-Jun;311:73-88. PubMed PMID: 1686392.
8: Imamura Y, Nozaki Y, Higuchi T, Otagiri M. Reactivity for prostaglandins and inhibition by nonsteridal anti-inflammatory drugs of rabbit liver befunolol reductase. Res Commun Chem Pathol Pharmacol. 1991 Jan;71(1):49-57. PubMed PMID: 2024065.
9: Höh H. [The local anesthetic effect and subjective tolerance of 0.5% befunolol and 1% pindolol in healthy eyes]. Klin Monbl Augenheilkd. 1990 Apr;196(4):219-24. German. PubMed PMID: 1971855.
10: Dorigo MT, Cerin O, Fracasso G, Altafini R. Cardiovascular effects of befunolol, betaxolol and timolol eye drops. Int J Clin Pharmacol Res. 1990;10(3):163-6. PubMed PMID: 1977708.
11: Takayanagi I, Ogishima M, Koike K. Thermodynamic analysis of beta-adrenergic partial agonists (befunolol and carteolol) interaction with low and high affinity binding sites of beta-adrenoceptors in guinea-pig taenia caecum. Gen Pharmacol. 1990;21(3):303-7. PubMed PMID: 1971246.
12: Takayanagi I, Koike K, Ogishima M. Interactions of R(+) and S(-) isomers of befunolol, a partial agonist with high and low affinity sites of beta-adrenoceptors in guinea-pig taenia caecum. Arch Int Pharmacodyn Ther. 1989 Jul-Aug;300:76-84. PubMed PMID: 2575890.
13: Wegener A, Maierhofer O, Heints M, Hockwin O. Testing a possible cocataractogenic potential of befunolol (Glauconex) with animal cataract models. J Ocul Pharmacol. 1989 Spring;5(1):45-50. PubMed PMID: 2715676.
14: Koike K, Tanaka H, Shigenobu K, Takayanagi I. Binding of [3H]befunolol to beta-adrenoceptors in cardiac muscles of fetal and neonatal rat. Can J Physiol Pharmacol. 1988 Jul;66(7):957-60. PubMed PMID: 2905631.
15: Koike K, Takayanagi I. Interactions of befunolol, a beta-adrenergic partial agonist, and its derivatives with high and low affinity sites in beta-adrenoceptors. J Pharmacobiodyn. 1987 Sep;10(9):494-8. PubMed PMID: 2893834.
16: Koike K, Takayanagi I. A beta-adrenergic partial agonist (befunolol) discriminates two different affinity sites. Jpn J Pharmacol. 1986 Oct;42(2):325-8. PubMed PMID: 2879061.
17: Hayasaka S, Nakazawa M, Mizuno K. Effects of pindolol, befunolol and melanin treated with adrenergic beta-blocking agents on lysosomal enzymes in bovine ciliary body and iris in vitro. Jpn J Ophthalmol. 1986;30(2):185-91. PubMed PMID: 2876118.
18: Takayanagi I, Koike K. A beta-adrenoceptor blocking agent, befunolol as a partial agonist in isolated organs. Gen Pharmacol. 1985;16(3):265-7. PubMed PMID: 2862092.
19: Merté HJ, Stryz JR. [Additional experience with the beta blocker befunolol (Glaukonex) in open-angle glaucoma over a period of 1 year]. Klin Monbl Augenheilkd. 1984 Apr;184(4):316-7. German. PubMed PMID: 6144813.
20: Merté HJ, Stryz JR. [Initial experience with the beta-blocker befunolol in the treatment of open-angle glaucoma in Europe]. Klin Monbl Augenheilkd. 1984 Jan;184(1):55-8. German. PubMed PMID: 6142975.

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